2-[1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a methoxyphenyl group, all connected through an imidazolidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazolidinone Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorobenzene derivatives in a nucleophilic substitution reaction.
Attachment of the Dimethoxyphenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Final Assembly: The final step involves coupling the intermediate products to form the target compound, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares a similar aromatic structure but differs in its functional groups and overall activity.
Ethyl acetoacetate: Another compound with a similar core structure but different substituents and applications.
Uniqueness
2-[1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C28H28ClN3O5S |
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Molecular Weight |
554.1 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C28H28ClN3O5S/c1-35-22-11-7-20(8-12-22)30-26(33)17-23-27(34)32(21-9-5-19(29)6-10-21)28(38)31(23)15-14-18-4-13-24(36-2)25(16-18)37-3/h4-13,16,23H,14-15,17H2,1-3H3,(H,30,33) |
InChI Key |
BRUUSMINHPRIHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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